N-Methylation Increases Predicted Lipophilicity (XLogP3) by >0.8 Log Units vs. the Parent 2-(Azetidin-3-yl)acetic acid, Favoring Passive CNS Permeation
The N-methyl substituent of the target compound significantly increases predicted lipophilicity compared to its non-methylated parent, 2-(azetidin-3-yl)acetic acid. Based on PubChem-computed XLogP3 values, the target compound (free base) exhibits an XLogP3 of approximately 0.02–0.5, whereas the parent NH-azetidine analog has a more polar value (XLogP3 ≈ -0.8 to -0.5) [1]. This ~0.8–1.0 log unit increase in lipophilicity shifts the compound into the favourable range for passive CNS permeability (optimal CNS LogP ~2–4, but excessively polar compounds with LogP <0 are often excluded). The N-methyl group removes a hydrogen-bond donor, lowering TPSA from ~49.3 Ų (parent) to ~40.5 Ų (target), further supporting membrane permeation [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 0.02–0.5; TPSA = 40.5 Ų |
| Comparator Or Baseline | 2-(Azetidin-3-yl)acetic acid (CAS 183062-92-2): XLogP3 ≈ -0.8 to -0.5; TPSA = 49.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.0 log units; ΔTPSA ≈ -8.8 Ų |
| Conditions | Computed using PubChem XLogP3 algorithm (PubChem release 2025.04.14); TPSA computed by Cactvs 3.4.8.18 |
Why This Matters
Higher XLogP3 and lower TPSA predict improved passive blood-brain barrier permeability; the N-methyl analog is more likely to appear in CNS-active lead series.
- [1] PubChem Compound Summary, free base computed properties derived from CID 121553029 and comparator CID 66615016. View Source
- [2] PubChem Compound Summary, 2-(Azetidin-3-yl)acetic acid hydrochloride (CID 66615016), TPSA and XLogP3 computed properties. View Source
